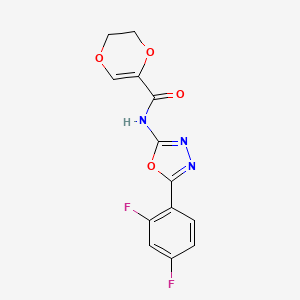

N-(5-(2,4-difluorophényl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C13H9F2N3O4 and its molecular weight is 309.229. The purity is usually 95%.

The exact mass of the compound N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les molécules fluorées ont suscité un intérêt considérable en chimie médicinale. Les chercheurs explorent leur impact sur l'efficacité des médicaments, la pharmacocinétique et la biodisponibilité .

- La structure cristalline de la N-(5-(2,4-difluorophényl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (Fo24) a été déterminée à l'aide de méthodes de diffraction des rayons X .

- Fo24 est un benzamide tri-fluoré, contrastant avec les analogues difluorés et tétra-fluorés plus courants .

- Les dérivés de Fo24 peuvent présenter une activité biologique. Par exemple, l'acylhydrazone synthétisée à partir d'un composé similaire a montré une activité contre les lignées cellulaires leucémiques .

Chimie médicinale et développement de médicaments

Cristallographie et analyse structurale

Chimie du fluor et liaison hydrogène

Chimie synthétique et intermédiaires

Activité biologique et cytotoxicité

Science des matériaux et empilement moléculaire

En résumé, la this compound est prometteuse dans divers domaines scientifiques, du développement de médicaments à la cristallographie. Son motif de substitution unique par le fluor et ses caractéristiques structurelles en font un sujet intéressant pour des recherches plus approfondies. Les chercheurs peuvent explorer ses applications potentielles en profondeur, en tirant parti de ses propriétés distinctes pour des solutions innovantes. 🌟

Mécanisme D'action

Target of Action

Similar compounds have been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) .

Mode of Action

Similar compounds have been found to inhibit cytochrome p450 enzymes 51 (cyp51), which play a crucial role in maintaining the integrity and growth of fungal cell membranes .

Biochemical Pathways

Similar compounds have been found to affect pathways associated with cancer .

Result of Action

Similar compounds have been found to exhibit selective antiproliferative and cytotoxic preferences for certain cancer cell lines .

Analyse Biochimique

Biochemical Properties

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases, influencing their activity and modulating biochemical pathways. The interactions between N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and alter the enzyme’s conformation and activity .

Cellular Effects

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts significant effects on various cell types and cellular processes. This compound has been observed to influence cell signaling pathways, including the mTOR and EGFR pathways, which are critical for cell growth and proliferation . Additionally, N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes and receptors, inhibiting or activating their functions. For instance, it inhibits the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can lead to alterations in cellular metabolism and gene expression, which may result in adaptive or adverse effects depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450s, which convert the compound into its active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic fate for effective therapeutic use.

Transport and Distribution

The transport and distribution of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in target tissues, where it exerts its biological effects . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound has been found to localize in organelles such as mitochondria and lysosomes, where it can interact with specific biomolecules and modulate cellular processes . The subcellular localization is determined by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.

Propriétés

IUPAC Name |

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3O4/c14-7-1-2-8(9(15)5-7)12-17-18-13(22-12)16-11(19)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXKMMRCMSPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2554541.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2554543.png)

![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)propyl]prop-2-enamide](/img/structure/B2554550.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2554552.png)

![1-(5-Chloro-2-methoxyphenyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2554554.png)

![3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2554559.png)

![5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2554561.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2554562.png)